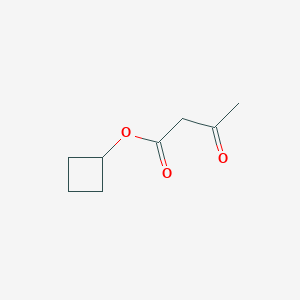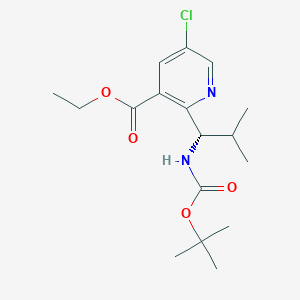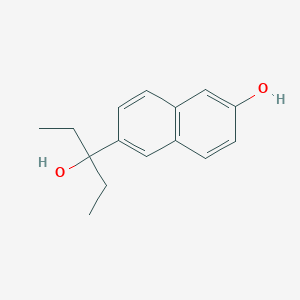![molecular formula C9H10N2O B8567062 2-(Imidazo[1,2-a]pyridin-5-yl)ethanol](/img/structure/B8567062.png)
2-(Imidazo[1,2-a]pyridin-5-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Imidazo[1,2-a]pyridin-5-yl)ethanol is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that incorporates both imidazole and pyridine rings, making it a versatile framework for drug development and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-5-ethanol typically involves the condensation of 2-aminopyridine with various aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or even proceed under metal-free conditions.
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine-5-ethanol may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and aim to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Imidazo[1,2-a]pyridin-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazo[1,2-a]pyridine-5-carboxylic acid.
Reduction: Reduction reactions can convert it to imidazo[1,2-a]pyridine-5-methanol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
2-(Imidazo[1,2-a]pyridin-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Imidazo[1,2-a]pyridine derivatives are explored as potential therapeutic agents for treating various diseases, such as insomnia, anxiety, and cancer.
Industry: It is used in the development of materials with specific properties, such as luminescent materials for optoelectronic devices
Mecanismo De Acción
The mechanism of action of imidazo[1,2-a]pyridine-5-ethanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine are known to act on the central nervous system by modulating the activity of neurotransmitter receptors. Others may inhibit specific enzymes or proteins involved in disease pathways, such as kinases in cancer cells .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,5-a]pyridine: Used in the synthesis of agrochemicals and pharmaceuticals.
Imidazo[1,2-a]pyrazine: Exhibits a wide range of pharmacological activities
Uniqueness: 2-(Imidazo[1,2-a]pyridin-5-yl)ethanol stands out due to its specific structural features and the presence of the ethanol group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for developing new drugs and materials with unique properties .
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
2-imidazo[1,2-a]pyridin-5-ylethanol |
InChI |
InChI=1S/C9H10N2O/c12-7-4-8-2-1-3-9-10-5-6-11(8)9/h1-3,5-6,12H,4,7H2 |
Clave InChI |
FRBXLEMUWUFWIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN2C(=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)-](/img/structure/B8566993.png)
![2-{4-[4-Amino-3-(propan-2-yloxy)phenyl]piperidin-1-yl}ethanol](/img/structure/B8566999.png)

![3-{[3-(Trifluoromethyl)phenyl]amino}but-2-enenitrile](/img/structure/B8567009.png)
![1-(4-Chloro-phenyl)-1H-[1,2,4]triazol-3-ylamine](/img/structure/B8567016.png)






![ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate](/img/structure/B8567076.png)
![Propanoic acid, 2-methyl-2-[2-(trifluoromethyl)phenoxy]-](/img/structure/B8567079.png)
